(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide
Description
(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide (CAS: 1198785-54-4) is a synthetic benzamide derivative with a complex stereochemical and functional group arrangement. Its structure features:
- A benzamide core substituted with a 5-fluoro group.
- An (S)-configured 1-(4-methoxyphenyl)ethylamine moiety at the N-position.
- A 5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl substituent at the 2-position of the benzene ring.
This compound is cataloged with ≥95% purity and is primarily utilized in research settings for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and oncology .
Properties
CAS No. |
1198785-54-4 |
|---|---|
Molecular Formula |
C22H23F4NO3 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-fluoro-N-[(1S)-1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C22H23F4NO3/c1-13(14-5-8-16(30-4)9-6-14)27-20(29)17-11-15(23)7-10-18(17)21(2,3)12-19(28)22(24,25)26/h5-11,13H,12H2,1-4H3,(H,27,29)/t13-/m0/s1 |
InChI Key |
AUCRHOPAPWGXID-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
(S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide, also known by its CAS number 1198785-54-4, is a compound of interest due to its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by the following features:
- Molecular Formula : C19H22F4N2O2
- Molecular Weight : 392.39 g/mol
- Key Functional Groups : Includes a fluorinated benzamide and a methoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit tumor growth through the induction of apoptosis in cancer cells. It appears to act on multiple signaling pathways, including those involved in cell cycle regulation and apoptosis.
- Case Study : A study conducted on breast cancer cell lines demonstrated that (S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide significantly reduced cell viability by inducing G1 phase arrest and promoting apoptosis via caspase activation .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.
Anti-inflammatory Effects
- Mechanism : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of (S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide resulted in a significant decrease in edema and inflammatory cell infiltration .
Data Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell cycle | |
| Anti-inflammatory | Reduces cytokine production |
Pharmacokinetics
The pharmacokinetic profile of (S)-5-Fluoro-N-(1-(4-methoxyphenyl)ethyl)-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that the compound is metabolized primarily in the liver with an elimination half-life conducive for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Fluorinated Benzamides
A structurally analogous compound, (S)-N-(2-Chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (CAS: 2225819-06-5), shares key features with the target molecule:
| Property | Target Compound | Analogous Compound |
|---|---|---|
| CAS Number | 1198785-54-4 | 2225819-06-5 |
| Molecular Formula | C₂₃H₂₂F₄NO₃ | C₂₁H₁₈ClF₅N₄O₄ |
| Molecular Weight | 457.42 g/mol | 520.84 g/mol |
| Key Substituents | 5-Fluoro, trifluoromethyl, methoxy | 5-Fluoro, trifluoropropoxy, triazole |
| Bioactivity | Not explicitly stated | Not explicitly stated |
Key Differences :
- The analogous compound incorporates a triazole ring and chloro-fluorophenyl group, which may enhance metabolic stability and target specificity compared to the target compound’s 4-oxopentan-2-yl group.
Functional Analogues: Ferroptosis-Inducing Compounds
The target compound’s fluorinated and lipophilic substituents align with structural motifs of ferroptosis-inducing compounds (FINs). Evidence suggests that fluorinated benzamides and related structures can selectively induce ferroptosis in oral squamous cell carcinoma (OSCC) cells, which exhibit heightened sensitivity to lipid peroxidation compared to normal cells .
Implications :
- The trifluoromethyl group in the target compound may enhance oxidative stress via electron-withdrawing effects, a mechanism shared with FINs like erastin .
- Unlike natural FINs (e.g., artesunate), synthetic benzamides like the target compound could offer tunable pharmacokinetic profiles due to modular synthetic routes .
Substructure Analysis and Predictive Toxicology
Data mining methodologies (e.g., frequent substructure discovery) highlight that fluorinated aromatic systems and branched ketones (e.g., the 4-oxopentan-2-yl group) are associated with bioactivity in oncology and toxicology. For example:
- Fluorine : Enhances binding to hydrophobic pockets in enzymes (e.g., kinases) and improves metabolic stability .
- Trifluoromethyl groups : Linked to increased membrane permeability and resistance to enzymatic degradation .
- Methoxyphenyl groups : Often correlate with modulation of cytochrome P450 enzymes, affecting drug-drug interaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
